molecular formula C23H21N3O3S4 B2853785 Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate CAS No. 750603-96-4

Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

Cat. No.: B2853785
CAS No.: 750603-96-4
M. Wt: 515.68
InChI Key: WLEAPAAITHAWFV-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H21N3O3S4 and its molecular weight is 515.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Antimicrobial and Anti-inflammatory Agents

Research has demonstrated the utility of derivatives of Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate in the synthesis of compounds with antimicrobial and anti-inflammatory properties. For instance, derivatives synthesized through modifications of the parent compound have shown promising biological activity against various bacterial and fungal strains. Additionally, some of these derivatives have displayed significant anti-inflammatory activity, highlighting their potential for therapeutic application in diseases involving inflammation and microbial infections (Narayana et al., 2006).

Development of Anticancer Agents

Another crucial area of application for this compound involves the development of anticancer agents. The compound has served as a precursor in the synthesis of new chemical entities exhibiting potent anticancer activity. Specifically, derivatives have been evaluated for their effectiveness against cancer cell lines, including breast cancer cells, where some compounds have shown to induce apoptosis, a programmed cell death critical for cancer therapy. This research underscores the potential of this compound derivatives in the development of novel anticancer therapeutics (Gad et al., 2020).

Facilitation of Heterocyclic Compound Synthesis

Furthermore, this compound is instrumental in the synthesis of diverse heterocyclic compounds. Through various chemical reactions, this compound has been utilized to generate a wide range of heterocyclic structures with potential biological activities. These activities include but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties, thereby broadening the scope of research and development in medicinal chemistry (Pokhodylo et al., 2010).

Properties

IUPAC Name

ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S4/c1-2-29-23(28)19-14(15-8-5-9-30-15)10-31-22(19)26-17(27)11-32-20-18-13-6-3-4-7-16(13)33-21(18)25-12-24-20/h5,8-10,12H,2-4,6-7,11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEAPAAITHAWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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